molecular formula C8H13N3O B13860938 N4-(2-methoxyethyl)-2,4-Pyridinediamine CAS No. 1313726-74-7

N4-(2-methoxyethyl)-2,4-Pyridinediamine

Cat. No.: B13860938
CAS No.: 1313726-74-7
M. Wt: 167.21 g/mol
InChI Key: BBSKNHPDTFMFHT-UHFFFAOYSA-N
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Description

4-N-(2-methoxyethyl)pyridine-2,4-diamine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2-methoxyethyl)pyridine-2,4-diamine typically involves the reaction of 4-chloropyridine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the 2-methoxyethylamine group. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-N-(2-methoxyethyl)pyridine-2,4-diamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N-(2-methoxyethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-N-(2-methoxyethyl)pyridine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-N-(2-methoxyethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyethyl)pyridine: A related compound with similar structural features but lacking the diamine functionality.

    N-(2-methoxyethyl)benzene-1,4-diamine: Another compound with a similar 2-methoxyethyl group but attached to a benzene ring instead of a pyridine ring.

Uniqueness

4-N-(2-methoxyethyl)pyridine-2,4-diamine is unique due to its specific combination of a pyridine ring with a 2-methoxyethyl group and diamine functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1313726-74-7

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-N-(2-methoxyethyl)pyridine-2,4-diamine

InChI

InChI=1S/C8H13N3O/c1-12-5-4-10-7-2-3-11-8(9)6-7/h2-3,6H,4-5H2,1H3,(H3,9,10,11)

InChI Key

BBSKNHPDTFMFHT-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC(=NC=C1)N

Origin of Product

United States

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